3-(3-Chlorophenyl)-3-fluorobutanoicacid
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Overview
Description
3-(3-Chlorophenyl)-3-fluorobutanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-fluorobutanoic acid typically involves the introduction of chlorine and fluorine atoms into a butanoic acid framework. One common method involves the use of halogenation reactions, where a precursor compound is treated with chlorine and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-3-fluorobutanoic acid may involve large-scale halogenation reactors where the precursor compounds are continuously fed into the reactor along with chlorine and fluorine gases. The reaction is typically carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-(3-Chlorophenyl)-3-fluorobutanone or 3-(3-Chlorophenyl)-3-fluorobutanoic acid.
Reduction: Formation of 3-(3-Chlorophenyl)-3-fluorobutanol or 3-(3-Chlorophenyl)-3-fluorobutane.
Substitution: Formation of compounds with substituted functional groups, such as 3-(3-Chlorophenyl)-3-hydroxybutanoic acid.
Scientific Research Applications
3-(3-Chlorophenyl)-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different biological activity.
3-(3-Chlorophenyl)-3-hydroxybutanoic acid: A hydroxylated analog with different chemical properties.
3-(3-Chlorophenyl)-3-fluorobutanone: A ketone derivative with distinct reactivity.
Uniqueness
3-(3-Chlorophenyl)-3-fluorobutanoic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-fluorobutanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
SGSXXDGOKPYAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)Cl)F |
Origin of Product |
United States |
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